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For Researchers, Scientists, and Drug Development Professionals

Introduction
Psammaplysene B is a marine natural product isolated from sponges of the Psammaplysilla

genus. It belongs to the family of bromotyrosine alkaloids and has garnered significant interest

due to its biological activities, including the inhibition of FOXO1a (Forkhead box protein O1)

nuclear export.[1] This document provides detailed application notes and protocols for the

synthesis of Psammaplysene B, with a focus on the key starting materials and synthetic

transformations. The methodologies outlined are based on the total synthesis reported by

Georgiades and Clardy.[1][2][3]

Synthetic Strategy Overview
The total synthesis of Psammaplysene B is a convergent process that involves the

preparation of two key fragments: a carboxylic acid moiety and an amine moiety. Both

fragments are synthesized from a common starting material, 4-iodophenol.[1][2][3] These

fragments are then coupled in the final step to yield the target molecule.

Data Presentation: Key Synthetic Intermediates and
Yields
The following table summarizes the key starting materials and intermediates in the synthesis of

Psammaplysene B, along with the reported yields for each transformation.
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Starting
Material/Intermedia
te

Transformation Product Yield (%)

4-Iodophenol Dibromination
2,6-Dibromo-4-

iodophenol
Not Specified

2,6-Dibromo-4-

iodophenol

O-Alkylation with Ns-

protected 3-

bromopropylamine

N-(3-((3,5-dibromo-4-

iodophenoxy)methyl)p

ropyl)-2-

nitrobenzenesulfonam

ide

70%[1]

N-(3-((3,5-dibromo-4-

iodophenoxy)methyl)p

ropyl)-2-

nitrobenzenesulfonam

ide

N-Methylation

(Fukuyama's method)

N-(3-((3,5-dibromo-4-

iodophenoxy)methyl)p

ropyl)-N-methyl-2-

nitrobenzenesulfonam

ide

94%[1]

N-(3-((3,5-dibromo-4-

iodophenoxy)methyl)p

ropyl)-N-methyl-2-

nitrobenzenesulfonam

ide

Heck Reaction with

methyl acrylate

Methyl (E)-3-(3,5-

dibromo-4-(3-(N-

methyl-2-

nitrophenylsulfonamid

o)propoxy)phenyl)acry

late

89%[1]

Methyl (E)-3-(3,5-

dibromo-4-(3-(N-

methyl-2-

nitrophenylsulfonamid

o)propoxy)phenyl)acry

late

Hydrolysis

(E)-3-(3,5-dibromo-4-

(3-(N-methyl-2-

nitrophenylsulfonamid

o)propoxy)phenyl)acry

lic acid (Acid

Fragment)

95%[1]

2,6-Dibromo-4-

iodophenol

O-Alkylation with Boc-

protected 3-

bromopropylamine

tert-butyl (3-((3,5-

dibromo-4-

iodophenoxy)methyl)p

ropyl)carbamate

96%[3]

tert-butyl (3-((3,5-

dibromo-4-

Sonogashira Coupling tert-butyl (3-((3,5-

dibromo-4-

((trimethylsilyl)ethynyl)

Not Specified
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iodophenoxy)methyl)p

ropyl)carbamate

phenoxy)methyl)propy

l)carbamate

tert-butyl (3-((3,5-

dibromo-4-

((trimethylsilyl)ethynyl)

phenoxy)methyl)propy

l)carbamate

Desilylation and

Amination
Amine Fragment Not Specified

Acid Fragment and

Amine Fragment
Amide Coupling

Ns-protected

Psammaplysene B
88%[1][3]

Ns-protected

Psammaplysene B
Ns-Deprotection Psammaplysene B 86%[1][3]

Experimental Protocols
Synthesis of the Acid Fragment
1. O-Alkylation of 2,6-Dibromo-4-iodophenol:

To a solution of 2,6-dibromo-4-iodophenol in a suitable solvent such as DMF, add a base like

potassium carbonate.

Add Ns-protected 3-bromopropylamine to the mixture.

Stir the reaction at room temperature until completion (monitored by TLC).

Work up the reaction by quenching with water and extracting with an organic solvent.

Purify the product by column chromatography.

2. N-Methylation via Fukuyama's Method:

Dissolve the Ns-protected amine in an appropriate solvent like toluene.

Add triphenylphosphine and diethyl azodicarboxylate (DEAD).

Add methanol to the reaction mixture.
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Stir at room temperature until the starting material is consumed.

Purify the resulting N-methylated product by chromatography.[1]

3. Heck Reaction:

Combine the N-methylated intermediate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine

ligand, and a base in a suitable solvent.

Add methyl acrylate to the mixture.

Heat the reaction under an inert atmosphere until completion.

After cooling, filter the reaction mixture and purify the product.[1]

4. Hydrolysis of the Methyl Ester:

Dissolve the methyl ester in a mixture of THF and water.

Add a base such as lithium hydroxide.

Stir at room temperature until the hydrolysis is complete.

Acidify the reaction mixture and extract the carboxylic acid product.

Synthesis of the Amine Fragment
The synthesis of the amine fragment also commences from 2,6-dibromo-4-iodophenol and

involves an O-alkylation with a protected aminopropyl group, followed by a Sonogashira

coupling to introduce the side chain, which is then further functionalized.

Final Assembly and Deprotection
1. Amide Coupling:

Dissolve the carboxylic acid fragment and the amine fragment in THF.

Add triethylamine followed by diethylphosphocyanidate.
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Stir the reaction at room temperature to form the Ns-protected Psammaplysene B.[1][3]

2. Ns-Deprotection:

To a solution of the Ns-protected Psammaplysene B in acetonitrile, add cesium carbonate

and thiophenol.

Stir the mixture at room temperature to effect the deprotection.

Purify the final product, Psammaplysene B, by chromatography.[1][3]
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Caption: Synthetic workflow for Psammaplysene B.
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Caption: Inhibition of FOXO1a nuclear export by Psammaplysene B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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